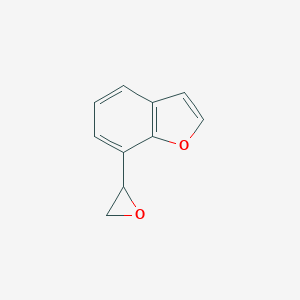

7-(Oxiran-2-yl)benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(oxiran-2-yl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-4-5-11-10(7)8(3-1)9-6-12-9/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNILXSHYEVKFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC3=C2OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Oxiran 2 Yl Benzofuran and Analogues

Strategies for Oxirane Ring Formation at the Benzofuran (B130515) C-7 Position

The introduction of an oxirane ring at the C-7 position of the benzofuran nucleus is a pivotal transformation that typically involves the epoxidation of a C-7 alkenyl precursor, most commonly 7-vinylbenzofuran. The primary challenge lies in the initial regioselective installation of the vinyl group onto the benzofuran core, a task complicated by the inherent reactivity patterns of the heterocyclic system. Once the alkenyl precursor is obtained, various epoxidation methods can be employed to form the desired oxirane ring.

Achieving enantioselectivity in the formation of the chiral epoxide is paramount for applications in asymmetric synthesis. Several catalytic asymmetric epoxidation methods are applicable to substrates like 7-vinylbenzofuran. magtech.com.cn These methods utilize chiral catalysts to control the facial selectivity of oxygen atom transfer to the double bond, resulting in one enantiomer of the epoxide in excess. magtech.com.cn

Key asymmetric epoxidation techniques include:

Jacobsen-Katsuki Epoxidation : This method employs a chiral manganese-salen complex as the catalyst and is particularly effective for the enantioselective epoxidation of cis-disubstituted and conjugated olefins. organic-chemistry.org Given that 7-vinylbenzofuran is a conjugated vinylarene, it represents a suitable substrate for this transformation, which typically yields epoxides with high enantiomeric excess (ee). organic-chemistry.orgmdpi.com

Organocatalytic Epoxidation : Metal-free approaches using chiral organic molecules as catalysts have gained prominence. Chiral ketones, such as those developed by Shi and Yang, generate chiral dioxiranes in situ as the active oxidizing species. mdpi.compitt.edu These systems are known to epoxidize a wide range of olefins with high enantioselectivity. Another class of organocatalysts includes cinchona alkaloid derivatives, which are often used in phase-transfer-catalyzed epoxidations. buchler-gmbh.com

Sharpless Asymmetric Epoxidation : While highly effective, the Sharpless epoxidation is specifically designed for allylic alcohols. harvard.edu Its application to synthesize 7-(oxiran-2-yl)benzofuran would require a more complex precursor, such as an allylic alcohol at the C-7 position, making it a less direct route compared to the epoxidation of 7-vinylbenzofuran.

A comparative overview of potential catalysts for the enantioselective epoxidation of a 7-vinylbenzofuran precursor is presented below.

| Method | Catalyst Type | Typical Oxidant | Key Advantages |

| Jacobsen-Katsuki | Chiral Mn-Salen Complex | NaOCl, m-CPBA | High enantioselectivity for conjugated olefins, well-established. organic-chemistry.org |

| Shi Epoxidation | Chiral Ketone (Fructose-derived) | Oxone | Metal-free, broad substrate scope, operationally simple. pitt.edu |

| Phase-Transfer | Cinchona Alkaloid Derivative | H₂O₂, t-BuOOH | Green oxidants, applicable to α,β-unsaturated systems. buchler-gmbh.com |

The prerequisite for C-7 epoxidation is the regioselective synthesis of a suitable precursor, typically 7-vinylbenzofuran. Directing the functionalization to the C-7 position of the benzofuran ring is a non-trivial synthetic challenge. Modern C-H activation strategies provide a powerful toolkit for achieving this regiocontrol.

One of the most promising approaches involves the use of a directing group to guide a transition metal catalyst to the desired C-H bond. mdpi.com An efficient rhodium-catalyzed method has been developed for the direct C-H functionalization at the C-7 position of indoles, which are electronically similar to benzofurans. nih.gov This strategy utilizes an N-pivaloyl directing group, which positions the rhodium catalyst to selectively activate the adjacent C-7 C-H bond for alkenylation with partners like acrylates or styrenes. nih.gov A similar strategy could be adapted for benzofurans.

Alternatively, a carboxyl group can be employed as a traceless directing group, which can be removed after successfully guiding functionalization to a specific position. mdpi.com

| Strategy | Directing Group | Catalyst System (Example) | Reaction Type | Outcome |

| C-H Alkenylation | Pivaloyl (analogue) | Rhodium(III) Complex | Directed C-H Activation | Regioselective introduction of a vinyl or styrenyl group at C-7. nih.gov |

| Traceless Direction | Carboxyl | Palladium(II) Complex | Directed C-H Activation/Decarboxylation | Functionalization at C-7 followed by removal of the directing group. mdpi.com |

Synthesis of Chiral this compound and Related Stereoisomers

The synthesis of specific stereoisomers of this compound can be achieved by combining the regioselective and enantioselective methods described above. A plausible and efficient synthetic sequence would be a C-H activation approach to generate the key 7-vinylbenzofuran intermediate, followed by an asymmetric epoxidation.

A different strategy, drawing analogy from the synthesis of 2- and 3-benzofuryl oxiranes, involves the formation and subsequent cyclization of a chiral halohydrin. researchgate.net This route would begin with the Friedel-Crafts acylation of a suitable benzofuran starting material at the C-7 position to yield 7-acetylbenzofuran. Subsequent α-bromination would produce 7-(2-bromoacetyl)benzofuran. The key step is the enantioselective reduction of the ketone to a chiral bromohydrin, for example using (-)-B-chlorodiisopinocampheylborane. researchgate.net Finally, treatment with a base would induce intramolecular Williamson ether synthesis, closing the oxirane ring to afford the desired chiral this compound. researchgate.net

Exploration of Precursor-Based Routes to this compound

An alternative paradigm for constructing the this compound scaffold involves forming the benzofuran ring from an acyclic precursor that already contains the epoxide moiety or a latent equivalent. These methods build the heterocyclic core in the final stages of the synthesis.

In this approach, the benzofuran ring is constructed via intramolecular cyclization of a precursor containing both a phenolic hydroxyl group and a side chain bearing an epoxide. For instance, a 2-alkynylphenol derivative, where the alkyne substituent is functionalized with an epoxide, can serve as a substrate for cyclization. rsc.org

Another relevant precedent is the construction of 2-arylbenzofurans from 2-methoxychalcone epoxides. mdpi.comrsc.org This reaction proceeds through a Lewis acid-catalyzed Meerwein rearrangement followed by cyclodehydration. mdpi.com A tailored strategy for this compound could involve an appropriately substituted phenolic precursor with an epoxy-containing side chain that undergoes acid- or base-catalyzed cyclization to form the furan (B31954) ring. For example, a key step in the synthesis of the natural product hostmaniene involves a [5-exo-tet] cyclization to furnish the benzofuran ring, which is followed by reactions including an epoxide ring opening, demonstrating the viability of such precursors. acgpubs.org

Both transition-metal-catalyzed and metal-free reactions are instrumental in synthesizing the benzofuran framework, and these can be adapted for precursors containing an oxirane. nih.govnih.gov

Transition Metal-Catalyzed Approaches:

Palladium and Copper: The Sonogashira coupling is a cornerstone of benzofuran synthesis, typically involving the Pd/Cu-cocatalyzed reaction of an o-halophenol with a terminal alkyne, followed by cyclization. nih.govresearchgate.net To generate the target structure, an o-iodophenol could be coupled with an alkyne that has an oxirane ring, such as glycidyl (B131873) acetylene.

Rhodium: Rhodium catalysts are not only effective for C-H activation but also for annulation reactions that can form the benzofuran ring from precursors like 1,3-diynes and N-benzoxyacetamides. nih.gov

Gold and Indium: Gold and indium catalysts are known to activate alkynes toward nucleophilic attack. mdpi.com An Au(I)-catalyzed cycloisomerization of a propargyl alcohol precursor can lead to a dihydrobenzofuran scaffold, which could then be further manipulated. acs.org Similarly, In(III) halides catalyze the hydroalkoxylation of o-alkynylphenols to give benzofurans. mdpi.comorganic-chemistry.org

Metal-Free Approaches:

Iodine-Mediated Cyclization: Hypervalent iodine reagents can catalyze the oxidative cyclization of substrates like 2-hydroxystilbenes to form 2-arylbenzofurans without the need for a metal catalyst. mdpi.comorganic-chemistry.org

Base-Promoted Cyclization: Simple bases can promote intramolecular cyclizations, such as the Williamson ether synthesis, to form the furan ring from a suitable halo-alcohol precursor. beilstein-journals.org

Acid-Catalyzed Cyclization: Strong acids like p-toluenesulfonic acid or boron trifluoride etherate can catalyze the cyclization and dehydration of ketone or epoxide precursors to yield the benzofuran ring system. mdpi.comrsc.org

Phase-Transfer Catalysis: This method provides an environmentally friendly, metal-free option for intramolecular hydroaryloxylation of alkynes to form benzofurans. scirp.org

| Catalysis Type | Catalyst/Reagent | Reaction | Precursor Type |

| Transition Metal | Pd/Cu | Sonogashira Coupling/Cyclization | o-Iodophenol + Epoxide-Alkyne |

| Transition Metal | Rhodium | Annulation / C-H Activation | 1,3-Diynes / Indole Analogues |

| Transition Metal | Gold/Indium | Alkyne Activation/Cycloisomerization | o-Alkynylphenol |

| Metal-Free | PhI(OAc)₂ / m-CPBA | Oxidative Cyclization | o-Hydroxystilbene derivative |

| Metal-Free | K₂CO₃ / NaH | Intramolecular Williamson Ether Synthesis | Phenol (B47542) with epoxy-halide side chain |

| Metal-Free | TsOH / BF₃·Et₂O | Dehydrative Cyclization | Chalcone Epoxide derivative |

Chemical Reactivity and Mechanistic Investigations of 7 Oxiran 2 Yl Benzofuran

Oxirane Ring-Opening Reactions and Reaction Pathways

The high ring strain of the epoxide in 7-(oxiran-2-yl)benzofuran makes it susceptible to ring-opening reactions, which are fundamental to its reactivity. These reactions can be initiated by various reagents and conditions, leading to a diverse array of functionalized benzofuran (B130515) derivatives.

Nucleophilic Attack on the Epoxide Ring

The oxirane ring of this compound is a prime target for nucleophiles. evitachem.com This process, known as nucleophilic ring-opening, is a cornerstone of its chemistry, allowing for the introduction of a wide variety of functional groups. The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring and the formation of a new carbon-nucleophile bond. The regioselectivity of this attack is influenced by both steric and electronic factors.

In the case of this compound, nucleophilic attack can theoretically occur at either the C2' or C3' position of the oxirane ring. The outcome of this attack is often dictated by the reaction conditions and the nature of the nucleophile. For instance, the reaction of similar (benzofuran-2-yl)oxiranes with primary alkylamines has been shown to yield the corresponding 1-(benzofuran-2-yl)-2-(alkylamino)ethanols. researchgate.net This suggests that the nucleophilic amine preferentially attacks the terminal carbon of the epoxide.

The reactivity of the epoxide ring can be enhanced by the use of additives. Alkali and alkaline earth metal salts are frequently employed to facilitate the ring-opening of epoxides by acting as Lewis acids to activate the epoxide ring. mdpi.com

A variety of nucleophiles can be employed in these reactions, including:

Amines

Thiols

Alcohols

Cyanides

Organometallic reagents

The products of these reactions are typically β-substituted alcohols, which are valuable synthetic intermediates. For example, the reaction with amines leads to the formation of amino alcohols, a common structural motif in pharmaceuticals. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Epoxides

| Nucleophile | Product Type | Reference |

| Primary Amines | β-Amino Alcohols | researchgate.net |

| Thiophenols | β-Thio Alcohols | mdpi.com |

| Secondary Amines | β-Amino Alcohols | mdpi.com |

Acid- and Base-Catalyzed Epoxide Transformations

Both acids and bases can catalyze the transformation of the epoxide ring in this compound, leading to different reaction pathways and products.

Acid-Catalyzed Reactions:

In the presence of an acid, the epoxide oxygen is protonated, forming a more reactive intermediate. wuxiapptec.com This protonation makes the epoxide carbon atoms more electrophilic and susceptible to attack by even weak nucleophiles, such as water or alcohols. The acid-catalyzed ring-opening of epoxides typically follows an S(_N)1-like mechanism at the more substituted carbon or an S(_N)2 mechanism at the less substituted carbon, depending on the substrate and reaction conditions. For terminal epoxides like this compound, the attack generally occurs at the less sterically hindered carbon. Acid-catalyzed hydrolysis, for example, would lead to the formation of a diol. evitachem.com

Base-Catalyzed Reactions:

Under basic conditions, the reaction is typically initiated by a strong nucleophile. saskoer.ca Base catalysis can also promote intramolecular reactions. For example, a base can deprotonate a nearby acidic proton, creating a nucleophile that can then attack the epoxide ring. In some cases, treatment with a strong base can lead to rearrangement reactions of the oxirane. researchgate.net The specific products formed will depend on the base used and the reaction conditions. For instance, base-catalyzed cyclization of related epoxypropane derivatives has been used to form key dihydrobenzofuran intermediates. researchgate.net

Reactivity of the Benzofuran Moiety in the Presence of the Oxirane Ring

The benzofuran ring system is an electron-rich aromatic heterocycle and is generally reactive towards electrophiles. researchgate.net The presence of the oxirane substituent at the 7-position can influence the reactivity and regioselectivity of reactions occurring on the benzofuran nucleus.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like benzofuran. uomustansiriyah.edu.iqlibretexts.orgmsu.edu The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The position of substitution is directed by the existing substituents on the ring. The benzofuran ring itself is known to undergo electrophilic attack, with the furan (B31954) ring being more reactive than the benzene (B151609) ring. researchgate.net

Reactions Influenced by Oxirane Proximity

The close proximity of the oxirane ring to the benzofuran nucleus can lead to unique intramolecular reactions. The oxirane can act as an internal electrophile, which can be attacked by a nucleophilic center generated on the benzofuran ring or a substituent.

For instance, under certain conditions, it might be possible to induce an intramolecular cyclization where a nucleophilic position on the benzofuran ring attacks the epoxide. The feasibility of such a reaction would depend on the generation of a sufficiently nucleophilic site on the benzofuran ring and the stereochemical alignment required for the intramolecular attack.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, including those involving epoxides and benzofurans. researchgate.netnih.gov Such studies can provide valuable insights into transition state energies, reaction pathways, and the regioselectivity of reactions.

For related systems, computational studies have been used to elucidate the mechanisms of rearrangement reactions of lithiated oxiranes, indicating that multiple pathways, such as β-elimination and α-lithiation followed by ring-opening, can be operational simultaneously. researchgate.net DFT calculations have also been employed to predict the regioselectivity of acid-catalyzed cyclizations in the synthesis of benzofuran derivatives by analyzing the properties of key intermediates like oxonium ions. wuxiapptec.com These studies have shown that analyzing the Highest Occupied Molecular Orbital (HOMO) and calculating activation energies for competing pathways can successfully predict the observed product ratios. wuxiapptec.com

While specific computational studies on this compound are not widely reported, the application of these methods could clarify the subtle factors governing its reactivity, such as the preferred site of nucleophilic attack on the oxirane ring and the directing effects of the oxirane group in electrophilic aromatic substitution reactions.

Table 2: Investigated Reaction Mechanisms via Computational Studies

| Reaction Type | Key Findings from Computational Studies | Reference |

| Rearrangement of Lithiated Oxiranes | Multiple mechanisms can operate simultaneously (β-elimination and α-lithiation). | researchgate.net |

| Acid-Catalyzed Benzofuran Synthesis | Regioselectivity can be predicted by analyzing HOMO of intermediates and activation energies. | wuxiapptec.com |

Transition State Analysis of Epoxide Ring Reactions

The ring-opening of the epoxide moiety in this compound can proceed through different transition states depending on the reaction conditions. The analysis of these transition states is crucial for understanding the regioselectivity and stereoselectivity of the reaction. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the geometries and energies of these transient species. beilstein-archives.org

Under acidic conditions , the epoxide oxygen is first protonated, forming a more reactive intermediate. The subsequent nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. The transition state will have a significant carbocationic character. The stability of this partial positive charge will dictate the preferred site of attack. For this compound, the benzylic carbon (the one attached to the benzofuran ring) would be more capable of stabilizing a positive charge due to resonance with the aromatic system. This would suggest that under acidic conditions, nucleophilic attack is more likely to occur at this benzylic position. The transition state would be characterized by a longer carbon-oxygen bond at the site of attack and a developing bond with the incoming nucleophile.

Under basic conditions , the reaction proceeds via an SN2 mechanism, where the nucleophile directly attacks one of the epoxide carbons. In this case, steric hindrance is the primary factor determining the regioselectivity. The attack will preferentially occur at the less substituted carbon atom of the epoxide ring. For this compound, this would be the terminal carbon of the oxirane ring. The transition state would involve a pentacoordinate carbon atom with the nucleophile attacking from the backside relative to the carbon-oxygen bond being broken.

The following interactive table provides a conceptual overview of the parameters that would be investigated in a transition state analysis for the ring-opening of a generic benzofuran epoxide. The energy values are illustrative and based on general principles of epoxide reactivity, as specific data for this compound is not available.

| Reaction Condition | Nucleophile | Preferred Site of Attack | Key Factors in Transition State | Illustrative Activation Energy (kcal/mol) |

| Acidic (e.g., H₃O⁺) | H₂O | Benzylic Carbon | Carbocationic character, resonance stabilization | 15-20 |

| Basic (e.g., OH⁻) | OH⁻ | Terminal Carbon | Steric hindrance, SN2 character | 20-25 |

Energy Landscape and Reaction Pathway Mapping

The energy landscape of the epoxide ring-opening of this compound would map the potential energy of the system as it progresses from reactants to products through various transition states and intermediates. This mapping helps in visualizing the most favorable reaction pathway.

For an acid-catalyzed reaction, the energy profile would show an initial dip corresponding to the formation of the protonated epoxide intermediate. This would be followed by a rise to the transition state for nucleophilic attack, and finally, a drop to the energy of the final diol product. The barrier height for the transition state would determine the reaction rate. Given the two possible sites of attack, two distinct pathways would exist on the energy landscape, with the pathway proceeding through the more stable benzylic carbocation-like transition state being lower in energy.

For a base-catalyzed reaction, the energy profile would typically show a single transition state between the reactants and the product, characteristic of an SN2 reaction. Again, two pathways are possible, but the one involving attack at the sterically less hindered carbon would have a lower activation energy and thus be the kinetically favored pathway.

Computational studies on related systems, such as the formation of flavonoids from 2'-hydroxychalcones, have shown that epoxide intermediates can be involved and that the relative energies of different pathways can be similar, sometimes allowing for competing mechanisms. beilstein-archives.org The biomimetic oxidation of benzofurans also proceeds through epoxide intermediates, which can then undergo various rearrangements and reactions, indicating a complex potential energy surface. mdpi.com

Below is an interactive data table illustrating a hypothetical energy landscape for the ring-opening of a generic benzofuran epoxide. The relative energy values are for conceptual purposes to highlight the differences between the pathways.

| Species | Acid-Catalyzed Pathway (Relative Energy, kcal/mol) | Base-Catalyzed Pathway (Relative Energy, kcal/mol) |

| Reactants (Epoxide + Nucleophile) | 0 | 0 |

| Protonated Epoxide Intermediate | -5 | N/A |

| Transition State (Benzylic Attack) | +18 | N/A |

| Transition State (Terminal Attack) | +22 | +23 |

| Product (Diol) | -15 | -12 |

Derivatization and Analogue Design of 7 Oxiran 2 Yl Benzofuran

Synthesis of Derivatives through Oxirane Ring Functionalization

The high reactivity of the three-membered oxirane ring, a consequence of significant ring strain, makes it a prime target for synthetic modification. Nucleophilic ring-opening reactions are the most common strategy for functionalizing this moiety, leading to a wide array of new molecular scaffolds.

Opening Reactions with Diverse Nucleophiles for New Scaffolds

The reaction of the epoxide in 7-(Oxiran-2-yl)benzofuran with nucleophiles typically proceeds via an SN2-type mechanism. d-nb.info Under basic or neutral conditions, the nucleophile preferentially attacks the least sterically hindered carbon atom of the oxirane ring. d-nb.info This regioselectivity is a cornerstone of epoxide chemistry, allowing for controlled and predictable synthetic outcomes. Conversely, under acidic conditions, the reaction mechanism shifts, and nucleophilic attack is favored at the more substituted carbon center. d-nb.info

A variety of nucleophiles can be employed to open the epoxide ring, leading to diverse functional groups. These include oxygen nucleophiles (like hydroxide (B78521) and alkoxides), nitrogen nucleophiles (amines), and carbon nucleophiles (such as Grignard reagents and organolithium compounds). researchgate.net For instance, the reaction with amines is a well-established route to produce aminoalkanol derivatives, which are significant substructures in many biologically active compounds. nih.gov The reaction of a 7-hydroxybenzofuran derivative with an epihalohydrin, followed by ring-opening of the resulting epoxide with an amine, is a common sequence to access these structures. nih.gov This pathway underscores the utility of the oxirane moiety as a precursor to more complex derivatives.

The table below illustrates representative examples of nucleophilic ring-opening reactions on epoxide-containing benzofuran (B130515) precursors, showcasing the variety of nucleophiles and resulting products.

Table 1: Examples of Nucleophilic Ring-Opening for Benzofuran-Epoxide Derivatives Data is representative of typical epoxide ring-opening reactions on benzofuran scaffolds.

| Benzofuran Precursor | Nucleophile | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Acetyl-7-(oxiran-2-ylmethoxy)-3-methylbenzofuran | Isopropylamine | Ethanol, Reflux | 2-Acetyl-7-(3-(isopropylamino)-2-hydroxypropoxy)-3-methylbenzofuran | Good |

| 7-(Oxiran-2-ylmethoxy)benzofuran | Sodium azide (B81097) (NaN3) | NH4Cl, Methanol/Water, 80 °C | 7-(3-Azido-2-hydroxypropoxy)benzofuran | High |

| trans-Stilbene oxide (as diaryl epoxide model) | 1,4-Benzoquinone | BF3·OEt2, CH2Cl2 | 2,3-Diaryl-5-hydroxybenzofuran | Good |

Formation of Polycyclic Systems Involving the Oxirane

The oxirane ring of this compound can also participate in reactions that lead to the formation of more complex polycyclic systems. These transformations often involve intramolecular cyclization or tandem reaction sequences where the epoxide acts as a key electrophilic partner.

One notable strategy involves the Lewis acid-mediated cycloaddition of epoxides with other unsaturated systems. For example, stilbene (B7821643) oxides (diaryl epoxides) have been shown to react with benzoquinones in the presence of a Lewis acid like boron trifluoride etherate (BF3·OEt2) to generate new, highly substituted benzofuran rings. researchgate.net The proposed mechanism involves the initial opening of the epoxide to form a reactive cation, which is then trapped by the benzoquinone, leading to cyclization and the formation of a new fused ring system. researchgate.net Analogous domino-ring-opening-cyclization (DROC) reactions have been reported for aziridines (nitrogen analogues of epoxides) reacting with benzofurans, further highlighting the potential of such pathways for building molecular complexity. acs.org Furthermore, acid catalysts like p-toluenesulphonic acid can be used to induce ring-expansion or cyclization cascades in epoxide-containing molecules, providing another route to fused polycyclic frameworks. rsc.org

Modification of the Benzofuran Core in this compound Derivatives

In addition to reacting with the oxirane, derivatization can be achieved by modifying the benzofuran nucleus itself. This can be accomplished either by building a substituted benzofuran scaffold before introducing the oxirane moiety or by direct functionalization of the pre-existing aromatic system.

Substituent Effects on Reaction Selectivity and Yield

The presence of substituents on the benzofuran core can significantly influence the selectivity and yield of subsequent reactions, including the critical oxirane ring-opening step. The electronic nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can alter the reactivity of the entire molecule.

For instance, in synthetic routes to build the benzofuran ring, the nature of the substituents on the starting materials plays a crucial role. High yields of benzofuran derivatives were reported when using salicylaldehyde (B1680747) precursors bearing electron-donating groups. nih.gov Conversely, studies on the intramolecular cyclization of phenols have shown that electron-withdrawing groups on the aromatic ring can favor the cyclization process. researchgate.net Kinetic studies on the electrophilic bromination of substituted benzofurans have also demonstrated that electronic effects from substituents are transmitted effectively through the heterocyclic system, impacting reaction rates. researchgate.net

These principles can be extended to the reactions of this compound. An electron-withdrawing substituent on the benzofuran ring would decrease the electron density of the aromatic system and, through inductive and resonance effects, could influence the properties of the oxirane ring. This could alter the regioselectivity of nucleophilic attack by modifying the partial positive charges on the oxirane carbons or by affecting the ease of protonation of the epoxide oxygen under acidic conditions.

Strategies for Diversifying the Benzofuran Moiety

A vast number of synthetic methods exist for constructing the benzofuran scaffold, allowing for extensive diversification of the core structure. organic-chemistry.orguniroma1.it These strategies typically involve the cyclization of appropriately substituted acyclic precursors. By employing these methods, a library of substituted 7-hydroxybenzofurans can be generated, which can then be converted to the corresponding this compound analogues via reaction with an epihalohydrin.

Prominent strategies for benzofuran synthesis include:

Palladium- and Copper-Catalyzed Reactions : These transition metals are widely used to catalyze the intramolecular cyclization of precursors like o-alkynylphenols or the coupling and subsequent cyclization of components such as iodophenols and terminal alkynes (Sonogashira coupling). nih.govorganic-chemistry.org

Oxidative Cyclization : o-Alkenylphenols can be cyclized to form benzofurans using an oxidant in the presence of a palladium catalyst. organic-chemistry.org

Metal-Free Cyclizations : Hypervalent iodine reagents can mediate the oxidative cyclization of substrates like o-hydroxystilbenes to afford 2-arylbenzofurans without the need for a metal catalyst. uniroma1.it

One-Pot Procedures : Efficient methods have been developed that combine multiple steps into a single operation. For example, the reaction of phenols with bromoalkynes can lead directly to 2-substituted benzofurans through a palladium-catalyzed addition and subsequent C-H functionalization. organic-chemistry.org

These varied synthetic routes provide a powerful toolkit for creating a wide range of this compound derivatives with diverse substitution patterns on the aromatic core, enabling fine-tuning of the molecule's properties for various research applications.

Biological Activity and Structure Activity Relationship Sar Studies

Assessment of Biological Activities of 7-(Oxiran-2-yl)benzofuran

The benzofuran (B130515) scaffold is a significant heterocyclic motif found in numerous natural and synthetic compounds demonstrating a wide array of biological activities. mdpi.comnih.gov The incorporation of an oxirane (epoxide) ring into the benzofuran structure, as seen in this compound, introduces a reactive electrophilic site that can interact with various biological nucleophiles, potentially leading to a range of pharmacological effects. evitachem.com

Benzofuran derivatives are recognized for their anti-infective properties against a variety of microorganisms, including bacteria and fungi. nih.gov The antimicrobial potential often stems from the core benzofuran structure and is modulated by the nature and position of its substituents. nih.gov For instance, some synthetic benzofuran derivatives have shown considerable antifungal activity. mdpi.com The presence of the oxirane ring in this compound suggests potential antimicrobial action. Epoxide-containing compounds can exert antimicrobial effects by alkylating essential biomolecules within microorganisms, such as enzymes and nucleic acids, leading to the disruption of cellular functions.

Research on related structures supports this potential. For example, derivatives of (Z)-(5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone O-(oxiran-2-yl-methyl)oxime have been synthesized and studied for their antimicrobial properties. mdpi.com While direct studies on the antimicrobial activity of this compound are not extensively detailed in the provided results, the known reactivity of the epoxide group and the established antimicrobial profile of the benzofuran class suggest it as a candidate for such activity. mdpi.com

Benzofuran derivatives have emerged as a promising class of compounds with significant anticancer activity. mdpi.comnih.gov The core structure is a versatile scaffold for the design of new therapeutic agents with enhanced efficacy. nih.gov The introduction of an oxirane ring, a feature of this compound, can confer cytotoxic properties. The electrophilic nature of the epoxide allows it to form covalent bonds with nucleophilic residues in cellular macromolecules like proteins and DNA, which can induce apoptosis in cancer cells.

Studies on compounds with similar structural features have demonstrated significant cytotoxic effects. For instance, certain oxirane derivatives have shown IC50 values in the micromolar range against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase-dependent pathways. nih.gov Naturally occurring benzofuran derivatives have also displayed cytotoxic potential against various cancer cell lines, including ovarian, breast, and lung cancer. mdpi.com The cytotoxic activity of benzofuran derivatives is often linked to the specific substitution patterns on the benzofuran ring. mdpi.com

| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference |

| Benzofuran-oxadiazole hybrids | Pancreatic, Colon | Significant cytotoxicity | mdpi.com |

| Benzofuran-isatin conjugate | Colorectal | Pro-apoptotic, enhances chemotherapy | mdpi.com |

| Chalcone derivatives of benzofuran | Breast (MCF-7), Lung (A549), Prostate (PC-3) | Cytotoxic, induces apoptosis | nih.gov |

The oxirane ring is a key functional group known to be involved in enzyme inhibition. Epoxide-containing compounds can act as irreversible inhibitors by forming a covalent bond with nucleophilic amino acid residues in the active site of an enzyme. nih.gov A well-known example is the inhibition of glucosamine-6-phosphate synthase by anticapsin (B1208871), a natural product containing an epoxide moiety that alkylates the catalytic cysteine residue. nih.gov

Benzofuran derivatives themselves have been investigated as inhibitors of various enzymes. For instance, substituted l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles have been identified as potent inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target for breast cancer therapy. nih.gov Additionally, 2-benzylidenebenzofuran-3(2H)-ones have been identified as a new class of alkaline phosphatase inhibitors. rsc.org Given the reactivity of its epoxide group, this compound is a plausible candidate for enzyme inhibition, potentially targeting enzymes with nucleophilic residues in their active sites. A series of benzofuran-7-carboxamides were designed and found to be potent inhibitors of the poly-(ADP-ribose)-polymerase (PARP) enzyme. researchgate.net

The benzofuran nucleus is associated with a broad spectrum of pharmacological activities beyond antimicrobial and anticancer effects. researchgate.net These include anti-inflammatory, antiviral, and potential antidepressant properties. lbp.world For example, some benzofuran derivatives have shown potent anti-inflammatory activity. lbp.world The structural features of this compound, combining the benzofuran core with a reactive epoxide, suggest a potential for diverse pharmacological effects. Compounds with similar structures have been noted for their potential anti-inflammatory properties. evitachem.com

Benzofuran derivatives have also been reported to possess antiviral and antioxidant activities. lbp.world The versatility of the benzofuran scaffold allows for the synthesis of derivatives with a wide range of biological applications, including potential use in managing neurodegenerative conditions and hypertension. nih.gov

Structure-Activity Relationship (SAR) of Oxirane-Substituted Benzofurans

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. mdpi.com Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. For oxirane-substituted benzofurans, the stereochemistry of the oxirane ring and its position on the benzofuran core are expected to be critical determinants of biological efficacy.

The stereochemistry of the oxirane ring can significantly influence the biological activity of a molecule. The spatial arrangement of the epoxide ring relative to the rest of the molecule can affect its binding to target enzymes or receptors and its subsequent reactivity. In the context of enzyme inhibition, the specific stereoisomer of an epoxide-containing inhibitor often exhibits much higher activity than others. For example, the inhibitory activity of anticapsin against glucosamine-6-P synthase is dependent on its specific stereochemistry. nih.gov

For oxirane-substituted benzofurans, it is anticipated that the different enantiomers of this compound, (R)-7-(oxiran-2-yl)benzofuran and (S)-7-(oxiran-2-yl)benzofuran, would display different biological activities. This is because biological targets such as enzymes and receptors are chiral, and they will interact differently with the two enantiomers. One enantiomer may fit into a binding site more effectively than the other, leading to a more potent biological response. While specific SAR studies on this compound were not found in the search results, studies on other complex molecules containing a benzofuran core have shown that the stereochemistry is critical for anticancer activity. researchgate.net The synthesis of stereochemically pure oxirane-substituted benzofurans is therefore essential for evaluating their full therapeutic potential and understanding their mechanism of action.

Impact of Benzofuran Substituents on Activity Modulation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the benzofuran scaffold affect its biological function. Research on a wide array of benzofuran derivatives has demonstrated that substituents at various positions on the fused ring system are crucial for modulating activity, including anticancer and antimicrobial properties. mdpi.combiogecko.co.nz

The introduction of different functional groups, such as halogens, alkyls, or heterocyclic rings, can significantly alter a compound's efficacy and selectivity. biogecko.co.nznih.gov For instance, the addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran structure has been shown to increase anticancer activity. nih.gov This is often attributed to the formation of "halogen bonds," which can enhance the binding affinity of the compound to its biological target. mdpi.comnih.gov The position of the halogen is also a critical determinant of its biological effect. mdpi.com

Similarly, substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic moieties have been identified as crucial for cytotoxic activity against cancer cells. mdpi.comnih.gov The nature of these substituents plays a significant role in influencing the compound's selectivity towards cancerous cells over normal cells. nih.gov In the case of this compound, the oxirane (epoxide) ring at the C-7 position introduces a reactive electrophilic site. This functional group is a key structural feature that can participate in covalent interactions with nucleophilic residues in biomolecules, such as proteins and nucleic acids, a mechanism often associated with both therapeutic effects and toxicity. mdpi.com

Studies on simplified viniferin (B1239022) analogues, which contain a benzofuran core, have highlighted the importance of hydroxyl groups and their position for cytotoxic activity. mdpi.com The methylation of phenol (B47542) groups can either enhance or completely abolish the compound's potency, indicating that subtle changes in substituent patterns can have profound effects on biological activity. mdpi.commdpi.com

| Substituent/Modification | Position(s) | Observed Impact on Activity | Reference |

|---|---|---|---|

| Halogen (Br, Cl, F) | Various, including N-phenyl ring | Increases anticancer activity, likely via enhanced binding affinity. | mdpi.comnih.gov |

| Ester or Heterocyclic Ring | C-2 | Crucial for cytotoxic activity. | mdpi.com |

| Hydroxyl Group | C-6 | Considered essential for certain antibacterial activities. | rsc.org |

| Naphthylacyl or Bromophenacyl Group | Imidazole substituent at C-2 | Vital for modulating cytotoxic activity. | researchgate.net |

| Oxirane Ring | C-7 (inferred) | Provides a reactive electrophilic site for potential covalent bonding with biomolecules. | mdpi.com |

Correlation of Molecular Structure with Receptor Binding Affinity

The interaction of benzofuran derivatives with biological receptors is a key determinant of their pharmacological profile. The specific three-dimensional arrangement of atoms and functional groups within the molecule dictates its ability to bind to a receptor, and with what affinity and selectivity.

Studies on various benzofuran derivatives have revealed their capacity to act as ligands for a range of receptors, including melatonin (B1676174), serotonin (B10506), dopamine (B1211576), and cannabinoid receptors. acs.orggoogle.comnih.govdrugbank.com The introduction of a 2-phenyl substituent, for example, can lead to a compound that binds more strongly than melatonin to both MT(1) and MT(2) receptor subtypes. drugbank.com Conversely, a 2-benzyl group at the same position can produce ligands that are selective antagonists for the MT(2) receptor. drugbank.com

Computational and biological studies of benzofuranone derivatives targeting serotonin (5-HT2A) and dopamine (D2) receptors have identified specific amino acid residues (serine S3.36 and S5.46) as molecular keys. acs.orgnih.gov The ability of these compounds to form one or two hydrogen bonds with these residues appears to explain the differences in their binding affinity and selectivity. acs.orgnih.gov The oxirane ring in this compound, with its oxygen atom, could potentially act as a hydrogen bond acceptor, influencing its interaction with receptor sites.

| Benzofuran Derivative Class | Target Receptor(s) | Key Structural Features for Binding | Reference |

|---|---|---|---|

| N-(2-phenylbenzofuran-3-yl) ethyl amides | Melatonin MT(1) & MT(2) | 2-phenyl substituent leads to agonist activity. | drugbank.com |

| N-(2-arylalkylbenzofuran-3-yl) ethyl amides | Melatonin MT(2) | 2-benzyl group confers MT(2) antagonist selectivity. | drugbank.com |

| 6-aminomethylbenzofuranones | Serotonin 5-HT(2A), Dopamine D2 | Ability to form H-bonds with key serine residues. | acs.orgnih.gov |

| Non-conventional cannabinoids | Cannabinoid Receptors | Act as agonists or antagonists. | google.com |

Biomimetic Oxidation and Metabolic Activation Mechanisms

The in vivo fate of benzofuran derivatives is heavily influenced by metabolic enzymes, particularly the cytochrome P450 system. These enzymes can transform the parent compound into various metabolites, some of which may be more active or reactive.

Role of Cytochrome P450 Enzymes in Oxirane Formation and Transformation

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast number of xenobiotics, including drugs and pollutants. nih.govopenaccessgovernment.org For benzofuran and its derivatives, CYPs play a central role in their metabolic activation and detoxification. mdpi.comcdc.gov The metabolism of several furan-containing compounds involves oxidation by P450 enzymes, which can convert an unsubstituted double bond in the furan (B31954) ring into a reactive epoxide, also known as an arene oxide. cdc.govwikipedia.org

Biomimetic studies, which use synthetic catalysts like manganese porphyrins to mimic the action of CYP enzymes, have shown that the oxidation of benzofuran substrates proceeds via the formation of epoxides. mdpi.comresearchgate.net These epoxides are key intermediates that can then undergo various subsequent reactions. mdpi.com

While this compound already possesses an oxirane ring, it is still a substrate for CYP enzymes. The metabolic focus would likely be on the transformation of the existing epoxide or oxidation at other sites on the molecule. For related benzofuran-based designer drugs, metabolism studies have identified several CYP isoenzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6, as being involved in transformations such as N-demethylation. nih.govnih.gov The specific CYP enzymes involved in the metabolism of a particular compound can have significant implications for potential drug-drug interactions. nih.gov For instance, some duocarmycin analogues containing a benzofuran moiety are activated by cancer-associated isoforms CYP1A1 and CYP2W1. aacrjournals.org

| CYP Isozyme | Role in Benzofuran Derivative Metabolism | Reference |

|---|---|---|

| CYP1A1, CYP2W1 | Activation of certain benzofuran-containing prodrugs in cancer cells. | aacrjournals.org |

| CYP1A2, CYP2B6, CYP2C19, CYP2D6 | Involved in N-demethylation of 5-MAPB. | nih.gov |

| CYP1A2, CYP2D6, CYP3A4 | Involved in N-demethylation of 6-MAPB. | nih.gov |

| General P450 System | Oxidation of the furan ring to form reactive epoxides (arene oxides). | mdpi.comcdc.gov |

In Vivo Formation of Reactive Arene Oxides from Benzofuran Derivatives

A critical metabolic activation pathway for many polycyclic aromatic compounds, including benzofuran, is the formation of reactive arene oxides. mdpi.comwikipedia.org These electrophilic intermediates are generated in vivo by the action of cytochrome P450 enzymes on an aromatic ring. mdpi.comwikipedia.org The toxicity, mutagenicity, and carcinogenicity of 2,3-benzofuran are attributed to the metabolic formation of such a reactive arene oxide, which can readily bind to cellular macromolecules like DNA. mdpi.com

Arene oxides are epoxides formed on an aromatic ring. wikipedia.org In the case of the parent benzofuran molecule, oxidation typically occurs across the 2,3-double bond of the furan moiety. cdc.gov This creates a highly strained and reactive intermediate. The compound this compound is distinct in that it features a stable oxirane ring on a side chain attached to the benzene (B151609) portion of the molecule, rather than being an epoxide of the furan ring itself.

However, the benzofuran core of this compound would still be susceptible to metabolic oxidation by CYP enzymes. This could potentially lead to the formation of a second epoxide on the furan ring, creating a di-epoxide species. The presence of the pre-existing oxirane at the 7-position could influence the regioselectivity of the P450-mediated oxidation on the furan ring. The formation of these reactive intermediates is a key step in the bioactivation of these compounds, leading to downstream biological effects. mdpi.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 7-(Oxiran-2-yl)benzofuran. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. mdpi.com

¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information regarding the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the benzofuran (B130515) core and the oxirane ring. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, aromatic protons on the benzofuran ring typically resonate in the downfield region (around 7-8 ppm), while the protons of the oxirane ring would appear at higher field strengths. The coupling constants (J values) between adjacent protons provide valuable information about their connectivity and dihedral angles, which helps in assigning the stereochemistry of the oxirane ring. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. nih.gov The carbon atoms of the benzofuran ring would show signals in the aromatic region (typically 110-160 ppm), while the carbons of the oxirane ring would appear in the aliphatic region. mdpi.com The precise chemical shifts help to distinguish between the different carbon atoms and confirm the position of the oxirane substituent on the benzofuran ring. nih.gov

A representative, though general, dataset for similar benzofuran derivatives is presented below. Specific values for this compound would require experimental determination.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzofuran Moiety

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | ~7.6 | C-2: ~145 |

| H-3 | ~6.7 | C-3: ~107 |

| Aromatic H | 7.2-7.8 | Aromatic C: 111-155 |

| Oxirane CH | ~3.9 | Oxirane CH: ~52 |

| Oxirane CH₂ | ~2.8, ~3.0 | Oxirane CH₂: ~45 |

Note: These are approximate values and can vary based on the solvent and specific substitution patterns.

The differentiation between positional isomers, for example, this compound versus 5- or 6-(Oxiran-2-yl)benzofuran, would be clearly discernible from the splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum and the distinct chemical shifts of the quaternary carbons in the ¹³C NMR spectrum. researchgate.net

Two-dimensional (2D) NMR techniques are powerful for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the proton-proton network within the benzofuran and oxirane rings. ekb.eg

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the point of attachment of the oxirane ring to the benzofuran nucleus by observing correlations between the oxirane protons and the benzofuran carbons, and vice versa. ekb.egnih.gov

Together, these NMR techniques provide a comprehensive and detailed structural confirmation of this compound. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. For instance, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The high accuracy of HRMS is crucial for the unambiguous identification of a synthesized compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.net This is particularly useful for analyzing the purity of a this compound sample and for identifying any byproducts or isomers present in a reaction mixture. nih.gov

In a typical GC-MS analysis, the sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint." The fragmentation pattern of this compound would likely show characteristic losses, such as the loss of fragments corresponding to the oxirane ring or parts of the benzofuran structure, which aids in its identification. nist.govaip.org

Table 2: Potential Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Result for C₁₀H₈O₂ |

|---|---|---|

| HRMS | Precise Molecular Weight | [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of the molecule. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of this compound would show characteristic absorption bands for the functional groups present. Key expected absorptions include:

C-O-C stretching (ether) of the benzofuran ring: Typically around 1250 cm⁻¹. mdpi.com

C-H stretching (aromatic): Above 3000 cm⁻¹.

C=C stretching (aromatic): In the 1450-1600 cm⁻¹ region.

Oxirane ring vibrations: Characteristic bands for the C-O-C stretch of the epoxide, often found in the 1250 cm⁻¹ region (asymmetric) and around 800-950 cm⁻¹ (symmetric). mdpi.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Alkyl C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| Benzofuran C-O-C Stretch | ~1250 |

| Oxirane C-O-C Stretch | ~1250, 800-950 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzofuran chromophore. nist.gov Benzofuran itself typically shows absorption maxima around 245, 275, and 282 nm. researchgate.net The presence of the oxirane substituent at the 7-position may cause slight shifts (either bathochromic or hypsochromic) in the positions and intensities of these absorption bands. This technique is useful for confirming the presence of the benzofuran ring system and for quantitative analysis. nist.govmu-varna.bg

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise data on bond lengths, bond angles, and, crucially, the absolute stereochemistry and conformation of chiral molecules. mdpi.com For complex heterocyclic structures such as this compound, this technique can elucidate the spatial arrangement of the oxirane and benzofuran rings relative to each other and confirm the absolute configuration of the stereocenter at the C-2 position of the oxirane ring.

While a dedicated single-crystal X-ray diffraction study for this compound is not extensively reported in publicly available literature, the methodology has been widely applied to structurally similar benzofuran derivatives to resolve their molecular architecture. nih.govresearchgate.net For instance, X-ray diffraction studies on other substituted benzofurans have successfully confirmed their 3D structures and crystal packing. nih.gov

In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. mdpi.com This analysis provides the fundamental data for determining the molecule's conformation. For example, in a study on a substituted hexahydro-1-benzofuran-4(2H)-one, X-ray analysis revealed that the six-membered ring adopted a distorted chair conformation, while the five-membered furan (B31954) ring was in an envelope conformation. nih.gov Such details are critical for understanding structure-activity relationships.

The determination of absolute stereochemistry is possible when the molecule crystallizes in a non-centrosymmetric space group and anomalous dispersion effects are measured. jocpr.com This allows for the correct assignment of (R) or (S) configuration at chiral centers. usm.edu If obtaining a suitable crystal for X-ray analysis proves challenging, alternative methods are often employed. These include the comparison of optical rotation data with known standards or the use of chiral derivatizing agents followed by NMR spectroscopy, such as the modified Mosher's method. usm.edunih.govresearchgate.net For example, the absolute configuration of a prenylated benzofuran derivative was assigned as 2'S by comparing its optical rotation to that of a structurally related compound with a known configuration. nih.gov

The data obtained from an X-ray crystallographic analysis is typically presented in a standardized format, as illustrated in the hypothetical table below for a related benzofuran derivative.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₂O₃ | researchgate.net |

| Molecular Weight | 268.26 g/mol | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 10.7095(3) | researchgate.net |

| b (Å) | 8.1455(2) | researchgate.net |

| c (Å) | 27.5374(8) | researchgate.net |

| V (ų) | 2402.20(11) | researchgate.net |

| Z (molecules/unit cell) | 8 | researchgate.net |

| Temperature (K) | 173(2) | researchgate.net |

This table represents data for 1-(6-hydroxy-2-phenylbenzofuran-5-yl)ethan-1-one, a related benzofuran derivative, to illustrate the output of an X-ray crystallographic study.

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool in the synthesis and characterization of benzofuran derivatives, enabling the separation, purification, and analysis of these compounds from complex reaction mixtures. scielo.org.mxgoogle.com The choice of chromatographic technique depends on the scale of the purification, the polarity of the compound, and whether the separation of enantiomers is required.

Column Chromatography is the most common method for the purification of benzofuran derivatives on a preparative scale. acgpubs.org This technique involves a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent), which is a solvent or a mixture of solvents. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For benzofuran compounds, mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate, are frequently used as the eluent. scielo.org.mxacgpubs.orgmdpi.com The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). acgpubs.org In several reported syntheses of substituted benzofurans, crude products were successfully purified using flash column chromatography, a faster version of column chromatography that uses pressure to drive the solvent through the column. scielo.org.mxmdpi.com

Chiral Chromatography is a specialized technique used for the separation of enantiomers. This is particularly relevant for this compound, which is a chiral molecule. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. The use of chiral column chromatography has been cited as a method for the separation and purification of 7-(oxiran-2-yl)-1-benzofuran. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is used for the identification and characterization of synthesized benzofuran derivatives, providing information on their molecular weight and structure. cuestionesdefisioterapia.com

The table below summarizes various chromatographic techniques and their applications in the context of benzofuran chemistry.

| Chromatographic Technique | Application | Stationary Phase | Mobile Phase Example | Reference |

| Flash Column Chromatography | Purification of crude benzofuran products. | Silica Gel | Hexanes/Ethyl Acetate (9:1) | scielo.org.mx |

| Column Chromatography | Purification of substituted benzofuran intermediates and final products. | Silica Gel | Ethyl Acetate/n-Hexane (40/60) | acgpubs.org |

| Chiral Column Chromatography | Separation of enantiomers of oxirane-substituted benzofurans. | Chiral Phase | Not specified in source | google.com |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and fraction collection during column chromatography. | Silica Gel | Chloroform/Methanol | acgpubs.org |

| LC-MS | Identification and characterization of synthesized derivatives. | C18 column | Water/Acetonitrile with formic acid | cuestionesdefisioterapia.com |

Computational Chemistry and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) and QSAR-3D Studies

Without specific research data on this compound, the generation of an article with the requested authoritative and detailed content is not feasible.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. qlik.com The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. researchgate.net By establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity, a predictive model can be developed. qlik.com

For a series of compounds including this compound, a QSAR model would be developed by first compiling a dataset of structurally related benzofuran (B130515) derivatives with their corresponding measured biological activities (e.g., IC₅₀ values for enzyme inhibition). researchgate.net These activities are typically converted to a logarithmic scale (e.g., pIC₅₀) for the modeling process.

The development process involves several key steps:

Data Set Preparation: A series of benzofuran derivatives, including the target compound this compound, would be selected. The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. jmir.org

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to create a model that best correlates the descriptors with the biological activity. researchgate.net

Model Validation: The model's robustness and predictive ability are rigorously assessed using internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of the test set compounds, r²_pred). nih.gov

For instance, in studies of benzofuran derivatives as inhibitors of enzymes like acetylcholinesterase or farnesyltransferase, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. nih.gov These methods generate 3D grid-based descriptors representing steric and electrostatic fields around the molecules. nih.gov

A hypothetical predictive model for the biological activity of this compound and its analogs might be represented by a linear equation:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor n)

The performance of such a model is evaluated by several statistical parameters, as illustrated in the hypothetical table below.

| Model Validation Parameter | Value | Significance |

| r² (Coefficient of Determination) | > 0.6 | Goodness of fit for the training set |

| q² (Cross-validated r²) | > 0.5 | Predictive ability for the training set |

| r²_pred (External Validation r²) | > 0.5 | Predictive ability for the external test set |

| F-test value | High | Statistical significance of the model |

| Standard Error of Estimate (SEE) | Low | The absolute measure of quality of fit |

This table represents typical validation parameters for a QSAR model. The values are illustrative and not from a specific study on this compound.

The ultimate goal of developing such a model for this compound is to virtually screen new, unsynthesized derivatives to predict their biological activity, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Identification of Key Structural Descriptors for Activity

A crucial outcome of QSAR and molecular modeling studies is the identification of the key structural features and physicochemical properties—the molecular descriptors—that are critical for the biological activity of a compound like this compound. jmir.org These descriptors provide insight into the mechanism of action at a molecular level and guide the rational design of more active analogs.

For benzofuran derivatives, a variety of descriptors have been found to be important for different biological activities. nih.govnih.gov These can be broadly categorized:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution and orbital energies. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on specific atoms. The distribution of electrostatic potential is particularly important for interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common examples. In 3D-QSAR, the steric fields from CoMFA directly map regions where bulky or smaller substituents are favored.

Hydrophobic Descriptors: The partition coefficient (logP) is the classic hydrophobic descriptor, indicating the molecule's preference for a nonpolar versus a polar environment. This is critical for membrane permeability and interaction with hydrophobic pockets in proteins.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., Chi indices) and topological polar surface area (TPSA). TPSA is often correlated with a molecule's ability to cross cell membranes.

Hydrogen Bond Descriptors: The number of hydrogen bond donors and acceptors is a simple yet powerful descriptor, as hydrogen bonds are key to specific drug-receptor interactions.

The following table provides examples of key structural descriptors that would be relevant in a computational study of this compound.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | Partial charge on oxirane oxygen | Governs electrostatic interactions and hydrogen bonding potential. |

| Steric | Molecular Volume | Influences the fit within a receptor's binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with transport properties and bioavailability. nih.gov |

| H-Bonding | Number of H-bond acceptors | The oxygen atoms in the furan (B31954) and oxirane rings act as H-bond acceptors, crucial for target binding. |

This table illustrates the types of descriptors and their relevance, which would be specifically calculated for this compound in a dedicated computational study.

By analyzing the coefficients of these descriptors in a validated QSAR model, researchers can determine whether an increase or decrease in a particular property would lead to enhanced biological activity. This knowledge forms the basis for the rational, structure-based design of novel and more effective derivatives of this compound.

Metabolic Transformations and Biological Implications

Metabolic Pathways of 7-(Oxiran-2-yl)benzofuran in Biological Systems

The metabolism of this compound is expected to proceed through several key pathways, including hydrolysis of the epoxide ring, conjugation reactions, and oxidation of the benzofuran (B130515) nucleus. These transformations are catalyzed by various enzyme systems, most notably cytochrome P450 monooxygenases and epoxide hydrolases.

The oxirane ring is a strained three-membered ether that is susceptible to enzymatic ring-opening. Epoxide hydrolases (EHs) are enzymes that catalyze the trans-addition of water to the epoxide, resulting in the formation of a corresponding vicinal diol. This process is generally considered a detoxification pathway, as it converts the electrophilic and reactive epoxide into a more polar and less reactive dihydrodiol that can be more readily excreted.

The enzymatic hydrolysis of the epoxide on this compound would yield 1-(benzofuran-7-yl)ethane-1,2-diol. This reaction is a crucial step in mitigating the reactivity of the epoxide moiety, which is often implicated in the toxic effects of compounds containing this functional group.

Following the initial metabolic transformations (Phase I reactions), such as epoxide hydrolysis or oxidation, the resulting metabolites containing hydroxyl groups can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which further increases water solubility and facilitates elimination from the body.

For this compound, the diol formed from epoxide hydrolysis, or any hydroxylated metabolites of the benzofuran ring, can be substrates for:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process involves the attachment of a glucuronic acid moiety to a hydroxyl group.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. nih.govresearchgate.net

These conjugation reactions produce highly water-soluble glucuronide and sulfate (B86663) esters that are readily excreted in urine or bile.

The benzofuran ring system itself is a target for oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily. nih.govmdpi.comnih.gov These enzymes can catalyze a variety of oxidative reactions on the benzofuran core of this compound.

Key oxidative pathways may include:

Aromatic Hydroxylation: The benzene (B151609) portion of the benzofuran ring can be hydroxylated at various positions, leading to the formation of phenolic metabolites.

Furan (B31954) Ring Oxidation: The furan ring can also be oxidized. This can lead to the formation of unstable epoxides on the 2,3-double bond of the furan ring, which can then rearrange to form various products or act as reactive intermediates. mdpi.comcdc.gov

Modeling studies of benzofuran metabolism suggest that the key step is often the formation of epoxides on the furan ring, which can then undergo different reaction pathways. mdpi.com This metabolic activation of the benzofuran nucleus is crucial for understanding the mechanisms of both degradation and potential toxicity. mdpi.com

Table 1: Summary of Metabolic Pathways for this compound

| Pathway | Enzymes Involved | Primary Metabolite(s) | Significance |

|---|---|---|---|

| Epoxide Hydrolysis | Epoxide Hydrolases (EHs) | 1-(benzofuran-7-yl)ethane-1,2-diol | Detoxification |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | Increased water solubility, excretion |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates | Increased water solubility, excretion |

| Benzofuran Core Oxidation | Cytochrome P450 (CYP) | Hydroxylated benzofurans, benzofuran-2,3-oxide | Metabolic activation or detoxification |

Formation of Adducts with Biomolecules (e.g., DNA, Proteins)

A critical aspect of the biological implications of this compound is its potential to form covalent adducts with nucleophilic sites on cellular macromolecules such as DNA and proteins. The electrophilic nature of the oxirane ring makes it a prime candidate for such reactions.

The strained epoxide ring can be opened by nucleophiles, leading to alkylation of the target molecule. This process is often the basis for the mutagenic and carcinogenic properties of many epoxides. nih.gov Nucleophilic centers in biomolecules that are susceptible to attack include:

DNA: The nitrogen and oxygen atoms in DNA bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine, are common sites for alkylation by epoxides. nih.gov The formation of DNA adducts can lead to mutations during DNA replication if not repaired, potentially initiating carcinogenesis. nih.gov Studies on benzofuran epoxides have shown they are highly mutagenic and form DNA adducts. nih.gov

Proteins: Nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, can also react with the epoxide. nih.gov The formation of protein adducts can alter protein structure and function, potentially leading to cytotoxicity and organ damage. researchgate.net For instance, studies with other benzofuran derivatives have demonstrated covalent binding to proteins, which correlates with observed cytotoxicity. nih.govresearchgate.net

The formation of these adducts represents a shift from reversible, non-covalent interactions to irreversible covalent modification of cellular components.

Table 2: Potential Adduct Formation with this compound

| Biomolecule | Nucleophilic Site(s) | Type of Adduct | Potential Consequence |

|---|---|---|---|

| DNA | N7-guanine, N3-adenine | Covalent DNA adducts | Genotoxicity, mutagenicity, carcinogenicity |

| Proteins | Cysteine (thiol group), Histidine (imidazole ring), Lysine (amino group) | Covalent protein adducts | Altered protein function, cytotoxicity, immunogenicity |

Toxicological Implications of Metabolite Formation

The metabolic pathways of this compound have direct toxicological consequences, primarily stemming from the formation of reactive electrophilic intermediates.

Genotoxicity and Carcinogenicity: The formation of DNA adducts by the epoxide moiety is a major toxicological concern. nih.gov Such adducts can disrupt the normal structure and function of DNA, leading to mutations and chromosomal aberrations. If these genetic alterations occur in critical genes controlling cell growth and differentiation, they can lead to the initiation of cancer. Benzofuran itself has been shown to be carcinogenic in rats and mice, and it is suggested that its metabolism into an electrophilic epoxide or dialdehyde (B1249045) intermediate is responsible for this activity. cdc.gov

Cytotoxicity and Organ Toxicity: Covalent binding of the epoxide to essential cellular proteins can lead to enzyme inhibition, disruption of cellular signaling pathways, and induction of oxidative stress. This can result in cell death (cytotoxicity) and, on a larger scale, organ damage, particularly in tissues with high metabolic activity like the liver. cdc.gov The hepatotoxicity of some benzofuran derivatives has been linked to the formation of reactive metabolites and subsequent protein adduction. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 7-(Oxiran-2-yl)benzofuran, and how can purity be validated?

A two-step synthesis strategy is commonly employed, involving hydroxylation of benzofuran followed by epoxidation. Key intermediates (e.g., 7-hydroxybenzofuran) are synthesized via regioselective hydroxylation using catalysts like Pd(II)/Cu(I) systems . Purity validation requires NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR peaks for the oxirane ring protons typically appear at δ 3.2–4.0 ppm as a multiplet, while aromatic protons in the benzofuran core resonate at δ 6.5–7.8 ppm .

Q. How can structural ambiguities in NMR spectra of benzofuran derivatives be resolved?